[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-α-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a derivative of α-Decitabine which is shown to inhibit DNA methylation resulting in an effective anticancer agent.
Brand Name: Vulcanchem
CAS No.: 1140891-02-6
VCID: VC0193352
InChI: InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)
SMILES: C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C22H18Cl2N4O6
Molecular Weight: 505.31

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate

CAS No.: 1140891-02-6

Cat. No.: VC0193352

Molecular Formula: C22H18Cl2N4O6

Molecular Weight: 505.31

Purity: > 95%

* For research use only. Not for human or veterinary use.

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate - 1140891-02-6

Specification

CAS No. 1140891-02-6
Molecular Formula C22H18Cl2N4O6
Molecular Weight 505.31
IUPAC Name [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Standard InChI InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)
SMILES C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Appearance White to Off-White Solid
Melting Point >227°C (dec.)

Introduction

Chemical Identity and Physical Properties

[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate represents a class of compounds containing both heterocyclic and aromatic functional groups. The compound's fundamental chemical and physical characteristics are essential for understanding its potential applications and behavior in biological systems.

Chemical Identity

The compound is uniquely identified by several standardized chemical identifiers that allow for precise recognition in scientific literature and chemical databases.

ParameterValue
CAS Registry Number1140891-02-6
Molecular FormulaC₂₂H₁₈Cl₂N₄O₆
Molecular Weight505.31 g/mol
IUPAC Name[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Standard InChIInChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)
SMILES NotationC1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

The compound's structure contains several key elements that contribute to its potential biological activity. These include two chlorobenzoate groups, which often enhance membrane permeability in drug candidates, and a triazine ring with an amino substituent that can participate in hydrogen bonding with biological targets.

Physical Properties and Specifications

While detailed experimental physical property data for this specific compound is limited in the available literature, typical specifications for research-grade material have been documented.

PropertySpecification
AppearanceNot specified in available data
Purity> 95%
Storage RecommendationResearch laboratory conditions
Intended UseFor research use only; not for human or veterinary use

The high molecular weight (505.31 g/mol) and the presence of multiple aromatic rings suggest that this compound would likely exhibit limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or chlorinated solvents, which is typical for compounds of this structural class.

Structural Analysis and Functional Groups

The structural complexity of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate warrants detailed analysis to understand its potential biological activity and chemical reactivity.

Key Structural Components

Structural ComponentDescriptionPotential Functional Significance
Triazine Ring System4-Amino-2-oxo-1,3,5-triazine moietyPotential for hydrogen bonding and target binding in biological systems
Oxolane (Tetrahydrofuran) CoreModified sugar-like ring structureProvides conformational rigidity and serves as a scaffold connecting other functional groups
Chlorobenzoate GroupsTwo 4-chlorobenzoate ester functionalitiesMay enhance lipophilicity, membrane permeability, and potentially modulate biological activity

The 1,3,5-triazine ring, with its amino and oxo substituents, is a heterocyclic system found in various bioactive compounds. This moiety typically confers hydrogen bonding capability, which is crucial for interactions with biological receptors, enzymes, or nucleic acids. The oxolane core provides a rigid framework while connecting the triazine and chlorobenzoate components in a specific three-dimensional arrangement.

Stereochemistry Considerations

The stereochemical configuration of such compounds is typically crucial for their biological activity, as biological receptors and enzymes often interact with molecules in a stereospecific manner. Future studies would benefit from clarification of the absolute stereochemistry and investigation of structure-activity relationships with stereoisomers of this compound.

Synthesis and Preparation Methods

The synthesis of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate represents a significant challenge in organic synthesis due to its structural complexity.

Synthetic StageKey ConsiderationsCommon Techniques
Retrosynthetic AnalysisBreaking down the target molecule into simpler precursorsDisconnection approach, identifying key intermediates
Protecting Group StrategyShielding reactive sites during multistep synthesisSelective protection/deprotection sequences
Building Block AssemblyStepwise construction of the molecular frameworkCoupling reactions, cyclization, functional group transformations
Stereochemical ControlEnsuring correct spatial arrangement of substituentsAsymmetric synthesis, stereoselective reactions
PurificationIsolation of the target compoundChromatography, crystallization, other separation techniques

Synthetic Challenges

Several aspects of this molecule present particular synthetic challenges:

  • Selective functionalization of the oxolane core with different substituents requires careful control of reaction conditions and protecting group strategies.

  • Introduction of the triazine moiety with the correct regiochemistry demands selective reaction conditions.

  • The installation of two chlorobenzoate groups at specific positions necessitates controlled esterification reactions.

  • Stereochemical control throughout the synthesis is essential to ensure the correct three-dimensional structure of the final product.

Advanced synthetic methods such as transition metal-catalyzed coupling reactions, regioselective functionalization strategies, and modern purification techniques would likely be employed in an efficient synthesis of this compound.

Structural FeaturePotential Biological SignificanceExamples of Related Bioactive Compounds
Triazine RingMay interact with nucleic acids or proteins through hydrogen bondingTriazine-based herbicides, antimicrobials
Oxolane (Tetrahydrofuran) CoreSimilar to sugar moieties in nucleosides and other natural productsNucleoside analogs, certain antibiotics
Chlorobenzoate GroupsCan enhance membrane permeability and modulate receptor interactionsVarious chlorinated pharmaceuticals

The presence of these structural features suggests that this compound could potentially interact with biological targets involved in nucleic acid metabolism, protein function, or cellular signaling pathways.

Structural ElementPotential ModificationExpected Effect on Activity
Triazine RingVariation of substituents on the triazine ringMay alter target selectivity and binding affinity
Chlorobenzoate GroupsReplacement with other aromatic estersCould modify lipophilicity, metabolic stability, and target interaction
Oxolane StereochemistryAlteration of stereochemical configurationLikely to significantly impact biological activity due to changes in three-dimensional presentation of functional groups

Systematic modification of these structural elements in a medicinal chemistry optimization campaign could potentially lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

Pharmaceutical Development Considerations

Should this compound demonstrate promising biological activity, several pharmaceutical development factors would need to be addressed:

  • Physicochemical properties: The compound's relatively high molecular weight and expected lipophilicity might present challenges for oral bioavailability, necessitating formulation strategies or structural modifications.

  • Metabolic stability: The presence of ester groups suggests potential vulnerability to hydrolytic enzymes, which could affect in vivo half-life.

  • Manufacturing considerations: The complex structure would require efficient synthetic routes for large-scale production.

  • Safety assessment: The triazine ring system and chlorinated aromatic groups would need careful toxicological evaluation.

These considerations highlight both the challenges and opportunities in developing such structurally complex molecules as pharmaceutical agents.

Research Methods and Analytical Techniques

Comprehensive characterization and analysis of [5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate require sophisticated analytical techniques.

Structural Characterization Techniques

For complete structural elucidation and purity assessment, several complementary analytical methods would typically be employed:

Analytical TechniqueInformation ProvidedApplication to Subject Compound
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation, stereochemical determinationEssential for confirming connectivity and stereochemistry of the oxolane core and substituents
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation pattern analysisVerification of molecular formula and structural features
Infrared (IR) SpectroscopyFunctional group identificationConfirmation of key functional groups such as amines, carbonyls, and aromatic rings
X-ray CrystallographyAbsolute stereochemical configurationDefinitive determination of three-dimensional structure if crystalline material is available
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of isomersQuality control and isolation of the target compound

These analytical techniques would provide complementary information, collectively enabling complete structural characterization and quality assessment of the compound.

Biological Evaluation Methods

To assess the potential biological activities of this compound, various screening approaches could be employed:

  • Target-based assays: Testing against specific enzymes, receptors, or other biomolecular targets based on structural similarities to known active compounds.

  • Phenotypic screening: Evaluation in cell-based assays to identify effects on cellular processes without prior target hypothesis.

  • In silico modeling: Computational prediction of target interactions based on structural features.

  • ADME-Tox profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity properties to evaluate drug-likeness.

These methods would provide a comprehensive profile of the compound's biological behavior and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator